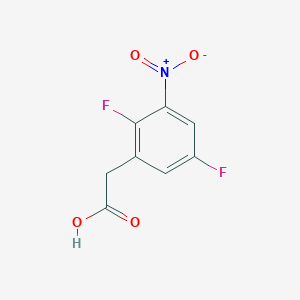

2,5-Difluoro-3-nitrophenylacetic acid

Description

Properties

CAS No. |

1805055-81-5 |

|---|---|

Molecular Formula |

C8H5F2NO4 |

Molecular Weight |

217.13 g/mol |

IUPAC Name |

2-(2,5-difluoro-3-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(10)6(3-5)11(14)15/h1,3H,2H2,(H,12,13) |

InChI Key |

NCXCCGDMAKVMMT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)[N+](=O)[O-])F |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of 2,5-difluoro-3-nitrophenylacetic acid with its difluorinated analogs:

*EWG = Electron-Withdrawing Group

Key Observations:

- Electronic Effects: The nitro group at position 3 in 2,5-difluoro-3-nitrophenylacetic acid significantly enhances the compound’s acidity compared to non-nitrated analogs. The -NO₂ group withdraws electron density via resonance and induction, stabilizing the deprotonated carboxylate form .

Preparation Methods

Synthesis from 2,3-Difluorophenylacetic Acid

One method for synthesizing 2,5-difluoro-3-nitrophenylacetic acid involves nitration of 2,3-difluorophenylacetic acid.

- Dissolve 2,3-difluorophenylacetic acid in concentrated sulfuric acid and cool to -10°C.

- Add a solution of nitric acid (69.3%) in sulfuric acid dropwise while maintaining the temperature below -5°C.

- Stir the resulting slurry for 15 minutes and pour it onto ice.

- Filter the white precipitate and dry under vacuum. The product is a 50/50 mixture of 5- and 6-NO2 regioisomers.

- Solvent: Concentrated sulfuric acid

- Temperature: -10 to -5°C

- Reaction Time: 0.25 hours

- Yield: 99% (mixture of regioisomers)

Preparation of 2,4,5-Trifluorophenylacetic Acid Intermediates

Although this patent describes the preparation of 2,4,5-trifluorophenylacetic acid, it involves key intermediate steps that could be adapted for the synthesis of 2,5-difluoro-3-nitrophenylacetic acid. The process involves manipulation of a nitro group and fluorination reactions which are relevant to the target compound. The preparation method includes four reaction steps:

- Condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate to yield diethyl 2,5-difluoro-4-nitrophenylmalonate.

- Hydrolysis, acidification, and decarboxylation of the dibasic ester.

- Reduction of the nitro group.

- Diazotization fluorination reaction of the amino group.

These steps can be performed in different sequences such as A, B, C, D, or A, C, B, D, or A, C, D, B. The first step utilizes the high substitution activity of nitro-para-fluorine in 2,4,5-trifluoronitrobenzene, facilitating the condensation with diethyl malonate.

Synthesis Involving C-C Bond Cleavage

Another approach involves controlling the cleavage of carbon-carbon bonds to generate α,α-difluorobenzyl carbanions. This method uses potassium carbonate to cleave C-C bonds during the release of trifluoroacetate. Less polar organic solvents, including dioxane, THF, and trifluorotoluene, favor the production of 2,2-difluoro-2-(4-nitrophenyl)acetic acid.

Preparation of 2,3-Difluorophenylacetic Acid via 2,3-Difluoro Toluene

2,3-Difluorophenylacetic acid, a precursor to the target compound, can be prepared from 2,3-difluoro toluene through photohalogenation to obtain 2,3-difluoro benzyl halide, followed by carbonylation.

- Photohalogenation: React 2,3-difluoro toluene with chlorine or bromine under UV light, using carbon tetrachloride as a solvent or without a solvent, to produce 2,3-difluoro benzyl halide.

- Carbonylation: Carbonylate 2,3-difluorobenzyl chloride with carbon monoxide in the presence of a catalyst to directly generate 2,3-difluorophenylacetic acid.

Carbonylation Conditions (Embodiment 8):

- Reactants Ratio: 2,3-difluoro benzyl chlorine: carbon monoxide: sodium hydroxide: cobalt tetracarbonyl sodium in a 1:1.3:1.1:0.015 mol ratio

- Solvent: Methanol, 2.2 times the volume of 2,3-difluoro benzyl chlorine

- Catalyst: Cobalt tetracarbonyl sodium (7.5 mmol) in 162g methanol

- Temperature: Maintain reaction temperature at 30-40°C

Procedure:

- Charge reactor with methanol, replace air with nitrogen, then displace nitrogen with CO gas.

- Warm to 40°C, pump in 81.2 g (0.5 mol) of 2,3-difluoro benzyl chlorine, feed CO gas, and add 110 g of 40% aqueous sodium hydroxide solution.

- Maintain temperature at 30-40°C and continue stirring for 2 hours.

- Add 250 mL water, distill to reclaim methanol, adjust pH to 2-3 with 20% hydrochloric acid, then adjust to pH 10 with 25% sodium hydrogen carbonate solution.

- Filter, acidify the filtrate, and dry to obtain 77 g of 2,3-difluorophenyl acetic acid with 99.5% purity; yield 89.6%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.